

# Discovery and initial characterization of Threonyl-methionine

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## Compound of Interest

Compound Name: Thr-Met

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## Technical Whitepaper: Threonyl-methionine (Thr-Met)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** Threonyl-methionine (**Thr-Met**) is a dipeptide composed of L-threonine and L-methionine. Cataloged in metabolic databases, it is recognized as a product of protein catabolism[1]. While dedicated seminal studies on its specific discovery and initial characterization are not prominent in peer-reviewed literature, its fundamental physicochemical properties are available through chemical databases[2]. This document provides a consolidated technical overview of Threonyl-methionine, including its known properties. In the absence of specific published experimental protocols for this dipeptide, this guide furnishes representative, state-of-the-art methodologies for the synthesis and characterization of such a molecule, applicable for its study. Furthermore, it outlines potential biological roles based on the functions of its constituent amino acids and general dipeptide metabolism.

## Core Properties and Identification

Threonyl-methionine is identified as a dipeptide formed from L-threonine and L-methionine residues linked by a peptide bond[2]. It is classified as a metabolite, typically resulting from the incomplete digestion or breakdown of dietary or endogenous proteins[1].

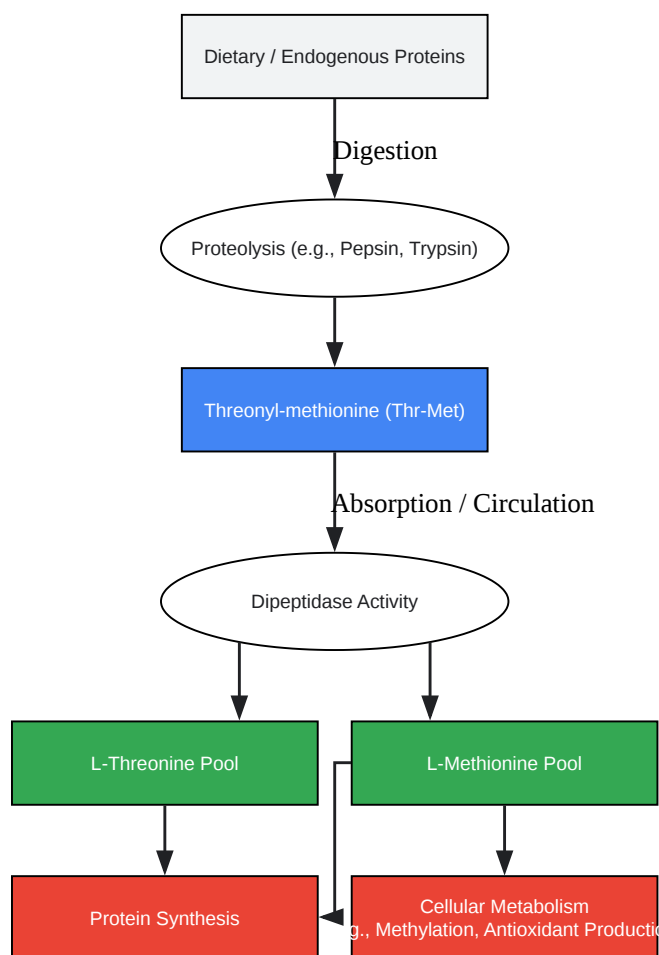
The following table summarizes the key quantitative data for Threonyl-methionine, compiled from established chemical and metabolomic databases.

| Property                | Value  | Source     |
|-------------------------|--|------------|
| Molecular Identifiers   |  |            |
| IUPAC Name              | (2S)-2-[[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | PubChem[2] |
| Molecular Formula       | C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S                   | PubChem[2] |
| CAS Number              | 90729-28-5   | PubChem[2] |
| ChEBI ID                | CHEBI:74861  | PubChem[2] |
| HMDB ID                 | HMDB0029067  | HMDB[1]    |
| Physical Properties     |  |            |
| Molecular Weight        | 250.32 g/mol   | PubChem[2] |
| Physical Description    | Solid  | HMDB[2]    |
| LogP (Experimental)     | -3.36  | HMDB[2]    |
| Computed Properties     |  |            |
| XLogP3 (Computed)       | -3.8   | PubChem[2] |
| Polar Surface Area      | 117.4 Å <sup>2</sup>   | PubChem[2] |
| Rotatable Bond Count    | 7  | PubChem[2] |
| Hydrogen Bond Donors    | 4  | PubChem[2] |
| Hydrogen Bond Acceptors | 5  | PubChem[2] |

## Potential Biological Significance

While specific signaling or physiological effects of **Thr-Met** are not well-documented, its biological role can be inferred from its nature as a dipeptide and the functions of its constituent amino acids.

- **Metabolic Intermediate:** **Thr-Met** is primarily considered a transient intermediate in protein metabolism. Following proteolytic cleavage, it is likely further hydrolyzed into its constituent amino acids, L-threonine and L-methionine, by dipeptidases in the bloodstream or within cells.
- **Source of Essential Amino Acids:** The breakdown of **Thr-Met** provides methionine, an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions (via S-adenosylmethionine, SAM), and the production of antioxidants like glutathione[3][4][5][6]. It also provides threonine, an essential amino acid necessary for protein structure, mucin production, and fat metabolism.



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Caption: Hypothesized metabolic fate of Threonyl-methionine.

## Experimental Protocols: Synthesis and Characterization

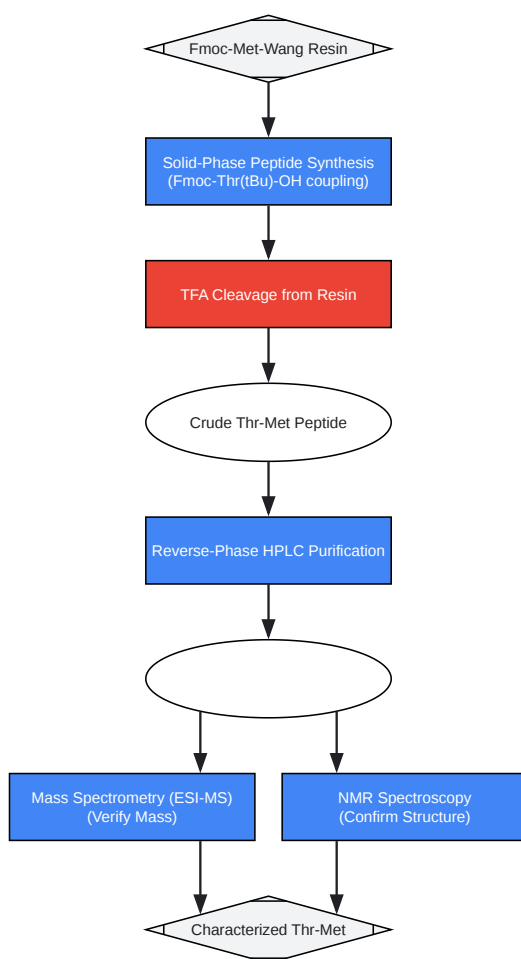
The following sections detail generalized, standard protocols for the chemical synthesis and analytical characterization of a dipeptide such as Threonyl-methionine. These are representative methods and not derived from specific literature on this molecule.

This protocol describes the Fmoc-based synthesis of H-**Thr-Met**-OH.

- Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate for 5 minutes. Drain.
  - Repeat the piperidine treatment for an additional 15 minutes.
  - Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and DMF (3 times).
- Amino Acid Coupling:
  - In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  - Allow the activation mixture to stand for 2 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate at room temperature for 2 hours.
  - Perform a Kaiser test to confirm complete coupling (negative result).

- Final Deprotection:
  - Wash the resin with DMF and DCM.
  - Perform the Fmoc deprotection step as described in step 2.
- Cleavage and Deprotection:
  - Wash the final peptide-resin with DCM and dry under vacuum.
  - Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
  - Agitate for 2-3 hours at room temperature.
  - Filter the resin and collect the TFA solution containing the cleaved peptide.
  - Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  - Dry the crude peptide pellet under vacuum.
- Sample Preparation: Dissolve the crude **Thr-Met** peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
- Chromatography:
  - Equilibrate a C18 reverse-phase column with Buffer A.
  - Inject the dissolved peptide onto the column.
  - Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in 90% acetonitrile). A typical gradient might be 5-65% Buffer B over 30 minutes.
  - Monitor the elution profile at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.

- Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
- Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
- ESI-MS Analysis:
  - Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
  - Acquire the mass spectrum in positive ion mode.
  - The expected monoisotopic mass for the protonated molecule  $[M+H]^+$  is approximately 251.106 g/mol .
  - Confirm the presence of this ion as the base peak.



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Caption: General workflow for dipeptide synthesis and characterization.

## Conclusion

Threonyl-methionine is a chemically defined dipeptide and a known metabolite. While it lacks an extensive history of dedicated research into specific biological activities, its fundamental properties are well-cataloged. The primary significance of **Thr-Met** appears to be as a transient product of proteolysis, serving as a biological carrier for the essential amino acids threonine and methionine. The standardized protocols provided herein offer a robust framework for researchers seeking to synthesize and characterize this and other similar dipeptides for further investigation into their potential, yet-to-be-discovered biological functions.

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